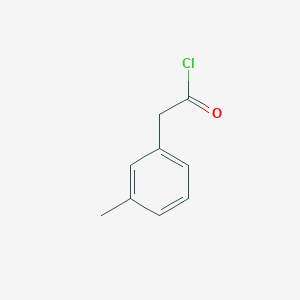

m-Tolylacetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKEDDFKBVTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375273 | |

| Record name | m-Tolylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13910-79-7 | |

| Record name | m-Tolylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13910-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

m-Tolylacetyl chloride CAS number and properties

An In-depth Technical Guide to m-Tolylacetyl Chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of m-tolylacetyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis protocols, reactivity, and critical safety considerations, grounding all information in authoritative scientific data.

Core Compound Identification and Properties

m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is a highly reactive acyl chloride. Its utility as a building block stems from the electrophilic nature of its carbonyl carbon, making it a prime substrate for nucleophilic attack. This reactivity is fundamental to its role in creating complex organic molecules.[1]

Chemical and Physical Data Summary

The fundamental properties of m-tolylacetyl chloride are summarized below. This data is essential for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 13910-79-7 | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [3][4][5] |

| Molecular Weight | 168.62 g/mol | [1][3][6] |

| Synonyms | 2-(3-methylphenyl)acetyl chloride | [5] |

| Appearance | Colorless to Light Yellow Liquid | [7][8] |

| Moisture Sensitivity | Highly sensitive; reacts violently with water. | [9][10][11] |

Synthesis of m-Tolylacetyl Chloride

The industrial and laboratory-scale synthesis of m-tolylacetyl chloride is most commonly achieved through the chlorination of m-tolylacetic acid.[1] This conversion is a standard organic transformation, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The choice of chlorinating agent can influence reaction conditions and byproduct profiles. Thionyl chloride is often favored for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[12][13]

Standard Synthesis Workflow

The general workflow involves the reaction of m-tolylacetic acid with an excess of a chlorinating agent, often in an inert organic solvent to moderate the reaction.

Caption: Synthesis workflow for m-Tolylacetyl Chloride.

Detailed Experimental Protocol

This protocol describes a representative synthesis using thionyl chloride.

-

Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reactant Charging : Add m-tolylacetic acid to the flask, followed by an inert solvent such as dichloromethane or dichloroethane.[12] Stir the mixture to achieve dissolution.

-

Reagent Addition : Slowly add thionyl chloride (typically 1.05 to 1.1 molar equivalents) to the stirred solution.[13] The addition should be controlled to manage the evolution of HCl and SO₂ gas.

-

Reaction : Stir the mixture at a controlled temperature (e.g., 20–35°C) for several hours (e.g., 5-10 hours) until the reaction is complete.[12][13] Reaction progress can be monitored using techniques like TLC or in-situ FTIR.[1]

-

Workup and Purification :

Chemical Reactivity and Applications

Mechanism of Action: Electrophilic Acylation

The reactivity of m-tolylacetyl chloride is dominated by its function as a potent electrophilic acylating agent.[1] The carbonyl carbon is highly electron-deficient due to the inductive effects of the adjacent oxygen and chlorine atoms. This makes it susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution.[1]

Caption: General mechanism of Nucleophilic Acyl Substitution.

This reactivity is the cornerstone of its application in synthesizing amides, esters, and thioesters, which are critical functional groups in many pharmaceutical compounds.[1]

Applications in Drug Development and Organic Synthesis

Acyl chlorides are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][14] They serve as activated forms of carboxylic acids, enabling the formation of amide and ester bonds under mild conditions.

-

Pharmaceutical Intermediates : m-Tolylacetyl chloride is used to introduce the m-tolylacetyl moiety into precursor molecules.[1] This structural component can be vital for modulating a drug candidate's lipophilicity, steric profile, and biological activity.[1][14] While specific drug examples are not prevalent in public literature, its role as a building block for creating libraries of potential bioactive compounds is well-established.[1]

-

Synthesis of Amides and Esters : Its reaction with primary and secondary amines yields N-substituted amides, while reaction with alcohols produces esters.[1] These linkages are ubiquitous in medicinal chemistry.

-

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst, m-tolylacetyl chloride can acylate aromatic rings to form aryl ketones, a key carbon-carbon bond-forming reaction.[1]

Safety, Handling, and Storage

m-Tolylacetyl chloride is a hazardous substance that requires strict safety protocols. It is corrosive, toxic, and highly reactive with water.[8][9][10]

Hazard Identification

| Hazard Class | Description | GHS Statements |

| Corrosion | Causes severe skin burns and eye damage. May be corrosive to metals. | H314, H290[8][10] |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331[10] |

| Reactivity | Reacts violently with water (EUH014). Moisture sensitive. | [9][11] |

Handling and Storage Protocol

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood.[9] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[9][11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[8][10][15] Respiratory protection is required if vapors or aerosols are generated.[10]

-

Storage : Store in a dry, cool, and well-ventilated corrosives area, away from heat and sources of ignition.[9][11] Containers must be kept tightly closed.[9][11] It is often recommended to store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[10]

-

Incompatible Materials : Keep away from water, strong bases, alcohols, and amines.[9]

-

Spill Response : In case of a spill, cover drains and contain the spill using a liquid-absorbent material (e.g., Chemizorb®).[10] Evacuate the area and ensure adequate ventilation.[10]

First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[9][10][15]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediate medical attention is required.[9][10][15]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9][10][15]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of m-tolylacetyl chloride. The expected data is based on the characteristic signals of its functional groups.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| IR Spectroscopy | C=O stretch (acyl chloride) | ~1800 cm⁻¹ |

| ¹H NMR | -CH₃ (tolyl group) | ~2.3 ppm |

| -CH₂- (acetyl group) | ~4.0 ppm | |

| Ar-H (aromatic protons) | ~7.0-7.3 ppm | |

| ¹³C NMR | C=O (carbonyl carbon) | ~170 ppm |

| -CH₂- (acetyl carbon) | ~50 ppm | |

| Ar-C (aromatic carbons) | ~125-140 ppm | |

| -CH₃ (tolyl carbon) | ~21 ppm | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ≈ 168, 170 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| Acylium Ion Fragment | Prominent peak corresponding to [M-Cl]⁺ |

Conclusion

m-Tolylacetyl chloride is a versatile and highly valuable reagent in organic synthesis, particularly within the pharmaceutical industry. Its defined reactivity as an electrophilic acylating agent allows for the efficient construction of essential molecular scaffolds. However, its hazardous nature necessitates rigorous adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

- m-Tolylacetyl chloride | High Purity | For Research - Benchchem. (n.d.).

- The Role of m-Toluoyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- m-Tolylacetyl chloride | C9H9ClO | CID 2760633 - PubChem. (n.d.). National Institutes of Health.

- Synthesis technology of m-toluoyl chloride. (2016). Patsnap.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Merck Millipore.

- SAFETY DATA SHEET. (2024). TCI EUROPE N.V.

- m-Toluoyl chloride 99 1711-06-4. (n.d.). Sigma-Aldrich.

- CN105330535A - Synthesis technology of m-toluoyl chloride. (n.d.). Google Patents.

- M-tolylacetyl chloride (C9H9ClO). (n.d.). PubChemLite.

- 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem. (n.d.). National Institutes of Health.

- 2-(p-Tolyl)acetyl Chloride | 35675-44-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- CAS 13910-79-7 m-Tolylacetyl chloride. (n.d.). Alfa Chemistry.

- m-Tolylacetyl chloride. (n.d.). Oakwood Chemical.

- 2-(p-Tolyl)acetyl Chloride 35675-44-6. (n.d.). TCI (Shanghai) Development Co., Ltd.

- Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m-Tolylacetyl chloride [oakwoodchemical.com]

- 4. m-Tolylacetyl chloride | C9H9ClO | CID 2760633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - M-tolylacetyl chloride (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 6. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Guide to the Synthesis of m-Tolylacetyl Chloride from m-Tolylacetic Acid

This technical guide provides an in-depth exploration of the synthesis of m-tolylacetyl chloride from m-tolylacetic acid, a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction and Strategic Importance

m-Tolylacetyl chloride is a valuable reactive intermediate, serving as a key building block for the introduction of the m-tolylacetyl moiety into a wide range of molecular scaffolds. Its high reactivity, stemming from the electrophilic nature of the acyl chloride functional group, makes it an efficient acylating agent for nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts acylation). The synthesis of this compound from the corresponding carboxylic acid, m-tolylacetic acid, is a fundamental and frequently employed reaction in organic synthesis.

The conversion of a carboxylic acid to an acyl chloride is a pivotal step that "activates" the carboxyl group, transforming a relatively poor electrophile into a highly reactive species. This activation is essential for driving subsequent reactions that would otherwise be thermodynamically unfavorable or kinetically slow. The choice of chlorinating agent and reaction conditions is paramount to ensure high yield, purity, and operational safety.

Mechanistic Underpinnings and Reagent Selection

The most common and efficient method for converting carboxylic acids to acyl chlorides is treatment with a chlorinating agent. Among the various reagents available, thionyl chloride (SOCl₂) is often the reagent of choice for its efficacy and the convenient nature of its byproducts.

The Thionyl Chloride Pathway

The reaction between m-tolylacetic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Activation of the Carboxylic Acid The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.

Step 2: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This results in the formation of a tetrahedral intermediate.

Step 3: Elimination and Product Formation The tetrahedral intermediate is unstable and collapses. The chlorosulfite group is an excellent leaving group, and its departure is driven by the formation of stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl). This irreversible step drives the reaction to completion.

This mechanism is supported by extensive studies on the conversion of carboxylic acids to acyl chlorides using thionyl chloride. The use of a small amount of a catalyst, such as N,N-dimethylformamide (DMF), can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the conversion of m-tolylacetic acid to m-tolylacetyl chloride using thionyl chloride.

Caption: Reaction mechanism for the synthesis of m-tolylacetyl chloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating steps for monitoring reaction completion and ensuring the purity of the final product. All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl gas.[1][2][3][4][5]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. | Purity | Supplier (Example) |

| m-Tolylacetic acid | 150.17 | 10.0 g | 66.6 | 1.0 | >98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | 118.97 | 11.7 mL (19.2 g) | 161.4 | ~2.4 | >99% | Sigma-Aldrich |

| Anhydrous Toluene | 92.14 | 50 mL | - | - | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic | - | Anhydrous | Acros Organics |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet tube. The outlet should be connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent premature hydrolysis of the acyl chloride.

-

Charging the Reactor: To the flask, add m-tolylacetic acid (10.0 g, 66.6 mmol) and anhydrous toluene (50 mL). Stir the mixture to obtain a suspension.

-

Addition of Catalyst and Reagent: Add 2-3 drops of anhydrous DMF to the suspension. Slowly, and with caution, add thionyl chloride (11.7 mL, 161.4 mmol) to the flask at room temperature via an addition funnel over 10-15 minutes. The addition is exothermic, and gas evolution will be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (oil bath temperature of approximately 80-90 °C). Maintain reflux for 2-3 hours. The reaction mixture should become a clear, homogeneous solution as the solid m-tolylacetic acid is consumed. A similar procedure is often used for the synthesis of other acyl chlorides, highlighting the robustness of this method.[6]

-

Monitoring Reaction Completion: The reaction is typically complete when gas evolution ceases. For rigorous confirmation, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump protected by a cold trap (liquid nitrogen) and an alkali trap to prevent corrosion from residual SOCl₂ and HCl.[7]

-

The crude m-tolylacetyl chloride is obtained as an oil.

-

-

Purification: For most applications, the crude product is of sufficient purity to be used directly in the next step.[7] If higher purity is required, the product can be purified by fractional distillation under reduced pressure.[8] This step is critical for removing non-volatile impurities.

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the laboratory synthesis of m-tolylacetyl chloride.

Safety, Handling, and Storage

4.1. Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance.[4] It reacts violently with water, releasing toxic gases (HCl and SO₂).[3]

-

Handling: Always handle thionyl chloride in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or Viton).[1][2][4] An emergency shower and eyewash station must be readily accessible.[1][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases, acids, and metals.[1][2][3]

4.2. m-Tolylacetyl Chloride: The product is a corrosive acyl chloride. It will cause severe skin burns and eye damage upon contact.[9] It is also moisture-sensitive and will hydrolyze back to the carboxylic acid.

-

Handling: Handle in a fume hood with appropriate PPE.

-

Storage: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

Conclusion

The synthesis of m-tolylacetyl chloride from m-tolylacetic acid using thionyl chloride is a reliable and scalable procedure. The key to a successful synthesis lies in the meticulous exclusion of moisture, careful control of the reaction conditions, and adherence to strict safety protocols. The gaseous nature of the byproducts provides a strong thermodynamic driving force, typically ensuring high conversion rates. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce high-quality m-tolylacetyl chloride for their synthetic needs.

References

-

Title: THIONYL CHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

-

Title: Thionyl Chloride MATERIAL SAFETY DATA SHEET SDS/MSDS Source: Bionium URL: [Link]

-

Title: Thionyl chloride - Product Safety Assessment Source: Lanxess URL: [Link]

-

Title: A GENERAL AND MILD METHOD FOR THE PREPARATION OF N-METHYL-N-(PYRIDIN-4-YL)AMIDES FROM CARBOXYLIC ACIDS Source: Organic Syntheses URL: [Link]

-

Title: Solved m-toluic acid is first reacted with thionyl chloride... Source: Chegg.com URL: [Link]

-

Title: Reaction of Carboxylic Acids with Thionyl Chloride Source: YouTube URL: [Link]

-

Title: The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Acyl Chlorides with Thionyl Chloride Source: Reddit URL: [Link]

-

Title: The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds Source: ResearchGate URL: [Link]

-

Title: Chemical Synthesis and Characterization Source: bioRxiv URL: [Link]

-

Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL: [Link]

-

Title: General procedures for the purification of Acid chlorides Source: LookChem URL: [Link]

-

Title: Acid Chloride/ chloroformate purification? Source: ResearchGate URL: [Link]

- Title: Purifying method for chloroacetyl chloride Source: Google Patents URL

Sources

- 1. nj.gov [nj.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. bionium.miami.edu [bionium.miami.edu]

- 4. lanxess.com [lanxess.com]

- 5. actylislab.com [actylislab.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

m-Tolylacetyl Chloride: A Comprehensive Guide to its Reactivity with Nucleophiles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolylacetyl chloride is a versatile chemical intermediate prized in organic synthesis for its ability to readily form new carbon-heteroatom and carbon-carbon bonds. As an acyl chloride, its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution.[1][2] This guide provides a detailed exploration of the reactivity of m-tolylacetyl chloride with key classes of nucleophiles, including amines, alcohols, and organometallic reagents. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, offering a robust framework for its application in research and development.

Foundational Principles: The Chemistry of m-Tolylacetyl Chloride

m-Tolylacetyl chloride, with the structure C₈H₇ClO, belongs to the acyl chloride family, which are among the most reactive carboxylic acid derivatives.[3][4] This high reactivity stems from two primary electronic factors:

-

Inductive Effect: The highly electronegative chlorine and oxygen atoms strongly withdraw electron density from the carbonyl carbon, imparting a significant partial positive charge (δ+).[1][2][4]

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HCl). This facilitates the second stage of the substitution mechanism.[5]

These features make the carbonyl carbon a potent electrophile, susceptible to attack by a wide range of nucleophiles. The general mechanism for these transformations is a Nucleophilic Acyl Substitution , which proceeds via a two-step addition-elimination pathway.[3][6]

General Mechanism: Nucleophilic Acyl Substitution

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate.[3] This intermediate is transient and collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion.[7][8]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

m-Tolylacetyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of m-Tolylacetyl Chloride

Section 1: Introduction and Hazard Analysis

m-Tolylacetyl chloride (CAS No: 13910-79-7, Molecular Formula: C₉H₉ClO) is a highly reactive acyl chloride derivative used as a key building block in organic synthesis.[1][2] Its utility stems from its function as a potent electrophilic acylating agent, enabling the introduction of the m-tolylacetyl group onto various nucleophiles like amines and alcohols to form amides and esters, respectively.[1] This reactivity, however, is also the source of its significant hazards.

The primary danger associated with m-tolylacetyl chloride lies in its violent reaction with water and other protic solvents.[3][4] Upon contact with moisture, it rapidly hydrolyzes to form m-tolylacetic acid and corrosive, toxic hydrogen chloride (HCl) gas.[4][5] This reaction is exothermic and can lead to pressure buildup in sealed containers. Consequently, exposure to the liquid or its vapors can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][7] Understanding and controlling this reactivity is the cornerstone of its safe handling.

1.1. Core Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.[4][7][8] The material is extremely destructive to all tissues.

-

Water-Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][9][10] This property dictates the need for stringent moisture control.

-

Inhalation Toxicity: Vapors and aerosols are corrosive to the respiratory tract, potentially causing irritation, coughing, severe shortness of breath, and delayed-onset pulmonary edema, which is a medical emergency.[6][11]

-

Lachrymator: The substance is a lachrymator, meaning it causes an immediate and profuse flow of tears upon eye contact.[4][12]

-

Combustible: Classified as a combustible liquid; vapors may form explosive mixtures with air upon intense heating.[12] Keep away from heat, sparks, and open flames.[3]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective management of the risks associated with m-tolylacetyl chloride requires a systematic approach. Rather than relying solely on personal protective equipment (PPE), the widely accepted "Hierarchy of Controls" model prioritizes more effective, collective safety measures. This framework provides a self-validating system for risk mitigation.

Caption: Hierarchy of Controls for m-Tolylacetyl Chloride.

-

Elimination/Substitution: In drug development, eliminating a necessary reagent is often impossible. Substitution might involve using a less reactive acylating agent, such as an anhydride or an activated ester, if the reaction chemistry permits. This should always be the first consideration.

-

Engineering Controls: This is the most critical layer of protection for handling m-tolylacetyl chloride. All manipulations must occur within a certified chemical fume hood to contain corrosive vapors.[8][10][12][13] Furthermore, due to its water reactivity, handling the material under an inert atmosphere (e.g., nitrogen or argon) is a crucial engineering control to prevent hydrolysis.[10][14]

-

Administrative Controls: These are the procedural safeguards. They include developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and clearly designating areas for the storage and use of acyl chlorides.[13]

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It does not eliminate the hazard itself but is essential for protecting against residual risk and in case of emergencies.[3][7]

Section 3: Standard Operating Procedures for Handling

3.1. Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is critical and must not be compromised.

| Protection Type | Specification | Rationale/Causality |

| Eye/Face | Tightly-fitting chemical splash goggles and a full-face shield.[7][12][15] | Protects against splashes of the corrosive liquid and exposure to HCl vapors, which can cause severe eye damage and blindness.[12][15] |

| Hand | Nitrile or neoprene gloves.[1] Glove thickness should be a key consideration (e.g., >0.4 mm). | Provides chemical resistance to the acyl chloride and its hydrolysis byproducts. Double-gloving is recommended. Always check breakthrough times.[1] |

| Body | Flame-retardant, antistatic lab coat.[4] Wear full-length pants and closed-toe shoes.[13] | Protects skin from accidental splashes. Flame-retardant properties are necessary due to the material's combustibility.[4] |

| Respiratory | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with appropriate cartridges (e.g., multi-purpose combination ABEK filter) if engineering controls are insufficient or during an emergency.[13] | Protects the highly sensitive respiratory tract from corrosive HCl vapors, which can cause severe and potentially fatal lung damage.[6] |

3.2. Safe Storage and Segregation

Improper storage is a common cause of laboratory incidents.

-

Conditions: Store in a cool, dry, well-ventilated, and designated corrosives area.[8][12] The storage area should be secure and accessible only to authorized personnel.[14]

-

Inert Atmosphere: Containers must be kept tightly closed at all times.[3] For long-term storage, storing under an inert nitrogen atmosphere is recommended to prevent hydrolysis from ambient moisture.[3][10][14]

-

Incompatibilities: Segregate m-tolylacetyl chloride from incompatible materials. The most critical incompatibility is with water .[3][4] Also keep away from:

-

Ignition Sources: Store away from all sources of heat, sparks, and open flames.[9][10][12] Use only non-sparking tools and ground/bond containers during transfer to prevent static discharge.[10][16]

3.3. Waste Management and Decontamination

-

Waste: All waste containing m-tolylacetyl chloride must be treated as hazardous. Collect waste in designated, sealed, and properly labeled containers. Never mix with other waste streams.

-

Decontamination: Small spills of m-tolylacetyl chloride can be neutralized by slowly adding to a solution of sodium bicarbonate. This should be done cautiously in a fume hood due to gas evolution. For equipment, rinse with an inert solvent (e.g., dichloromethane) followed by careful quenching of the solvent with an alcohol (e.g., isopropanol) and then water.

Section 4: Experimental Protocol: Amide Synthesis Using m-Tolylacetyl Chloride

This protocol details the acylation of a primary amine and is designed to serve as a template for safe experimental design. The causality for each safety-critical step is explained.

Objective: To synthesize N-benzyl-2-(m-tolyl)acetamide from benzylamine and m-tolylacetyl chloride.

Methodology:

-

System Preparation (Causality: Moisture Exclusion): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a pressure-equalizing dropping funnel, and a septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction to prevent hydrolysis of the m-tolylacetyl chloride.[14]

-

Reagent Preparation (Causality: Containment & Stoichiometry): In the reaction flask, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in anhydrous dichloromethane under nitrogen. The base is crucial to neutralize the HCl byproduct, preventing it from protonating the starting amine.

-

Acyl Chloride Addition (Causality: Exotherm & Hydrolysis Control): Using a gas-tight syringe, transfer m-tolylacetyl chloride (1.05 equivalents) into the dropping funnel. Add the acyl chloride to the stirred amine solution dropwise over 15-20 minutes. This slow addition is critical to control the exothermic reaction and prevent a dangerous temperature increase.

-

Reaction Monitoring (Causality: Procedural Safety): Allow the reaction to stir at room temperature. Monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Workup & Quenching (Causality: Neutralization of Reactive Species): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt. Perform this step in the fume hood, as CO₂ will evolve.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

-

Waste Disposal (Causality: Environmental & Personnel Safety): Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.

Section 5: Emergency Response and First Aid

5.1. Spill and Leak Management

-

Action: Evacuate all non-essential personnel from the area and control entry.[6]

-

Control: Eliminate all ignition sources.[6]

-

Containment: For a small spill, cover with a dry, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST .[6][10][17]

-

Collection: Carefully sweep the absorbent material into a sealable, labeled container for hazardous waste disposal.[6][8]

-

Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.

5.2. Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][7]

-

CRITICAL - DO NOT USE WATER: Using water will result in a violent reaction and the release of large quantities of corrosive HCl gas, exacerbating the hazard.[3][4][7]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4]

5.3. First Aid Measures

First responders must protect themselves before assisting a victim.[4] Show the Safety Data Sheet to medical personnel.[4]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8] Symptoms like pulmonary edema may be delayed.[6]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

-

Ingestion: Do NOT induce vomiting due to the risk of esophageal perforation.[4][7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][7]

Section 6: Quantitative Safety Data

| Property | Value | Source(s) |

| CAS Number | 13910-79-7 | [1] |

| Molecular Formula | C₉H₉ClO | [18][19] |

| Molecular Weight | 168.62 g/mol | [1][20] |

| Appearance | Colorless to yellowish liquid | [21] (for related compounds) |

| Boiling Point | 86 °C @ 7 hPa | |

| Density | 1.173 g/mL @ 25 °C | |

| Reactivity | Reacts violently with water. | [3][4][9] |

| Incompatible Materials | Water, strong bases, alcohols, amines, oxidizing agents. | [8][12][16][22] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, phosgene. | [4][7][8][12] |

Section 7: References

-

m-Tolylacetyl chloride | C9H9ClO | CID 2760633 - PubChem. (n.d.). NIH. [Link]

-

Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health. [Link]

-

M-tolylacetyl chloride (C9H9ClO) - PubChemLite. (n.d.). PubChemLite. [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019-01-15). Chemos GmbH&Co.KG. [Link]

-

2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem. (n.d.). NIH. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

-

Trimethylacetyl Chloride Final AEGL Document - EPA. (n.d.). EPA. [Link]

-

ACETYL CHLORIDE EXTRA PURE - Loba Chemie. (n.d.). Loba Chemie. [Link]

-

Standard Operating Procedure for the use of Acetyl chloride - Western Carolina University. (n.d.). Western Carolina University. [Link]

-

CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration - OSHA. (n.d.). OSHA. [Link]

-

Material Safety Data Sheet - Acetyl chloride, pa - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

-

Acetyl chloride - Penta chemicals. (2024-09-24). Penta chemicals. [Link]

-

Incompatible Chemicals - Risk Management and Safety. (n.d.). University of Alabama in Huntsville. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. merckmillipore.com [merckmillipore.com]

- 5. echemi.com [echemi.com]

- 6. nj.gov [nj.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.fi [fishersci.fi]

- 9. chemos.de [chemos.de]

- 10. fishersci.nl [fishersci.nl]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. wcu.edu [wcu.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. m-Tolylacetyl chloride | C9H9ClO | CID 2760633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. PubChemLite - M-tolylacetyl chloride (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 20. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 22. riskmanagement.nd.edu [riskmanagement.nd.edu]

Physical properties of m-Tolylacetyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is a reactive acyl chloride derivative that serves as a crucial building block in organic synthesis. Its utility is particularly noted in the pharmaceutical industry for the creation of more complex molecules. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its safe handling, reaction optimization, and purification. This guide provides a detailed overview of the known physical properties of m-tolylacetyl chloride and outlines the experimental procedures for their determination, ensuring scientific rigor and reproducibility.

Core Physical Properties

The physical characteristics of a chemical compound are fundamental to its application in a laboratory or industrial setting. For m-tolylacetyl chloride, these properties dictate the conditions required for storage, handling, and reaction engineering.

| Physical Property | Value | Source |

| Boiling Point | 98 °C at 7.5 mmHg | |

| Density | Data not available in cited literature | |

| Molecular Formula | C₉H₉ClO | |

| Molecular Weight | 168.62 g/mol | |

| CAS Number | 13910-79-7 |

Experimental Determination of Physical Properties

The following sections detail the methodologies for the precise measurement of the boiling point and density of liquid compounds like m-tolylacetyl chloride. The inherent reactivity of acyl chlorides, particularly their sensitivity to moisture, necessitates careful handling and the use of dry glassware and inert atmospheres where applicable.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro boiling point determination is a suitable and efficient method.

Causality Behind Experimental Choices: This method is preferred for valuable or small-scale samples to minimize waste. The use of an inverted capillary tube provides a clear and sharp endpoint for the boiling point determination, observed as the point where the liquid is drawn back into the capillary upon cooling.

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of m-tolylacetyl chloride to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) ensuring the sample is below the oil level.[1]

-

-

Heating and Observation:

-

Gently heat the heating bath with a Bunsen burner or a hot plate.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the liquid.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1]

-

Record the temperature at this point. For accuracy, the determination should be repeated at least twice.

-

Conclusion

References

-

Nazare, V. Determination of Boiling Point (B.P). [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of m-Tolylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-Tolylacetyl Chloride: A Versatile Acylating Agent

m-Tolylacetyl chloride, a highly reactive acyl chloride derivative, is a pivotal building block in organic synthesis. Its primary utility lies in its function as an electrophilic acylating agent, facilitating the introduction of the m-tolylacetyl group to various nucleophiles. This reactivity is fundamental to the synthesis of a wide array of compounds, including amides and esters, which are crucial scaffolds in the discovery and development of new pharmaceutical agents.[1] The tolylacetyl moiety can be strategically incorporated into larger molecules to modulate properties such as lipophilicity, steric hindrance, and electronic interactions with biological targets.

Chemical Stability and Reactivity Profile

The stability of m-tolylacetyl chloride is intrinsically linked to its high reactivity. The carbonyl carbon is rendered significantly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack.

Hydrolysis: The Primary Decomposition Pathway

The most significant factor affecting the stability of m-tolylacetyl chloride is its extreme sensitivity to moisture.[2] It reacts violently with water in an exothermic reaction to form m-tolylacetic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5] This hydrolysis reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5][6]

The mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon by a water molecule. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the carboxylic acid and HCl.[5][7][8] Due to this reactivity, it is imperative to handle and store m-tolylacetyl chloride under strictly anhydrous conditions to prevent its degradation.[4]

Caption: Primary decomposition pathway of m-Tolylacetyl Chloride via hydrolysis.

Thermal Decomposition

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of m-tolylacetyl chloride and ensuring laboratory safety.

Storage Conditions

The primary objective for storing m-tolylacetyl chloride is to rigorously exclude moisture and prevent contact with incompatible materials.[3]

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, amber glass bottles. | Protects from moisture and light. |

| Temperature | Cool, dry, and well-ventilated area.[3][14][15] Refer to the product label for specific temperature recommendations.[3] | Minimizes vapor pressure and potential for thermal decomposition. |

| Location | Store in a corrosives area, away from incompatible materials.[2][15] | Prevents hazardous reactions. |

Step-by-Step Handling Protocol

Adherence to a strict, validated protocol is essential when working with m-tolylacetyl chloride.

-

Preparation : Ensure the work area, typically a fume hood, is dry and well-ventilated.[14][15] All glassware must be thoroughly dried, for instance, by oven-drying, before use.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3][16]

-

Inert Atmosphere : Conduct all transfers and reactions under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture.

-

Dispensing : Use dry syringes or cannulas for transferring the liquid. Avoid opening the container directly to the atmosphere.

-

Quenching : Prepare a quenching solution (e.g., a mixture of ice and a suitable alcohol like isopropanol or a dilute base solution) to safely neutralize any residual reagent on equipment or in case of a small spill.[16] Acyl chlorides react exothermically with quenching agents, so the addition should be slow and controlled.[16]

-

Waste Disposal : Dispose of waste material in accordance with national and local regulations. Uncleaned containers should be handled as the product itself.

Incompatible Materials and Hazard Management

m-Tolylacetyl chloride is a corrosive substance that causes severe skin burns and eye damage.[2][3][14] It is also a lachrymator and is destructive to mucous membranes and the upper respiratory tract.

Incompatible Substances

Contact with the following materials can lead to violent or hazardous reactions and must be strictly avoided:

-

Water : Reacts violently, producing corrosive HCl gas.[3][17][18]

-

Amines : Reacts vigorously to form amides and HCl.[4][6][16]

-

Strong Oxidizing Agents : Can lead to vigorous reactions.[3]

-

Metals : In the presence of moisture, the generated HCl can react with metals to produce flammable hydrogen gas.

Caption: Key incompatibilities of m-Tolylacetyl Chloride.

Conclusion

The effective use of m-tolylacetyl chloride in research and drug development hinges on a thorough understanding of its inherent instability and high reactivity. By implementing stringent moisture-free storage and handling protocols, and by maintaining awareness of its incompatibilities, researchers can ensure the reagent's integrity, achieve reliable experimental outcomes, and maintain a safe laboratory environment. This guide provides the foundational knowledge and practical steps necessary to manage this versatile but hazardous chemical responsibly.

References

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN105330535A - Synthesis technology of m-toluoyl chloride.

-

Journal of Physical and Chemical Reference Data. (2009, October 29). High Temperature Properties and Decomposition of Inorganic Salts, Part 4. Oxy. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of m-Toluoyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical study of the thermal decomposition mechanism of potassium chlorate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.fi [fishersci.fi]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 9. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. srd.nist.gov [srd.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemos.de [chemos.de]

- 15. echemi.com [echemi.com]

- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of m-Tolylacetyl Chloride Using Thionyl Chloride

Introduction

m-Tolylacetyl chloride, also known as (3-methylphenyl)acetyl chloride, is a crucial acylating agent and a versatile building block in organic synthesis.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The introduction of the m-tolylacetyl moiety is central to the synthesis of various amides and esters.[1] This guide provides a comprehensive overview of the synthesis of m-tolylacetyl chloride from m-tolylacetic acid, with a specific focus on the use of thionyl chloride as the chlorinating agent.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficiency and the convenient nature of its byproducts.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[4][5] This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[4] The chloride ion, generated in the initial step, then acts as a nucleophile, attacking the carbonyl carbon.[2][4] The tetrahedral intermediate formed subsequently collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][5]

Caption: Experimental workflow for m-tolylacetyl chloride synthesis.

Safety Precautions

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.

-

Corrosive and Toxic: Thionyl chloride is corrosive and causes severe skin burns and eye damage. [6][7]It is also toxic if inhaled. [6]All manipulations must be carried out in a well-ventilated fume hood. [7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [6][8]* Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). [6][7]Therefore, all glassware must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.

-

Waste Disposal: Unreacted thionyl chloride and any residues should be quenched carefully by slow addition to a stirred, cooled solution of a base like sodium carbonate or calcium hydroxide.

Characterization of m-Tolylacetyl Chloride

The identity and purity of the synthesized m-tolylacetyl chloride can be confirmed using various analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption band at a higher frequency (around 1800 cm⁻¹) compared to the corresponding carboxylic acid (around 1700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. [1]

Conclusion

The synthesis of m-tolylacetyl chloride from m-tolylacetic acid using thionyl chloride is a robust and widely employed method in organic synthesis. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in the pharmaceutical and chemical industries.

References

-

Benchchem. m-Tolylacetyl chloride | High Purity | For Research.

-

Google Patents. CN105330535A - Synthesis technology of m-toluoyl chloride.

-

Carl ROTH. Safety Data Sheet: Thionyl chloride.

-

LookChem. General procedures for the purification of Acid chlorides - Chempedia.

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids.

-

NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.

-

Organic Syntheses. Procedure.

-

Google Patents. US6727384B1 - Method for purifying acid chlorides.

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

-

Chemistry LibreTexts. Preparation of Acyl Chlorides.

-

FUJIFILM Wako. SAFETY DATA SHEET.

-

Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions.

Sources

An In-Depth Technical Guide to Alternative Synthesis Routes for m-Tolylacetyl Chloride

Abstract

m-Tolylacetyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and fine chemicals. Its reactivity as an acylating agent makes it a valuable building block for introducing the m-tolylacetyl moiety into complex molecular architectures.[1] This technical guide provides a comprehensive exploration of the synthetic pathways to m-tolylacetyl chloride, catering to researchers, scientists, and professionals in drug development. Beyond the conventional chlorination of m-tolylacetic acid, this document delves into alternative and emerging methodologies, offering a comparative analysis of their advantages, limitations, and practical considerations. Each discussed route is accompanied by detailed experimental protocols, mechanistic insights, and safety imperatives, ensuring a thorough understanding for laboratory and industrial applications.

Introduction: The Significance of m-Tolylacetyl Chloride

m-Tolylacetyl chloride (2-(3-methylphenyl)acetyl chloride) is a highly reactive acyl chloride. Its core reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This property allows for the facile formation of esters, amides, and ketones, which are fundamental linkages in many biologically active compounds.[1] The strategic placement of the methyl group in the meta position of the phenyl ring influences the molecule's steric and electronic properties, which can be crucial for tuning the biological activity and pharmacokinetic profile of derivative compounds. Given its importance, the efficient and scalable synthesis of m-tolylacetyl chloride is a subject of considerable interest.

The Primary Synthesis Route: Chlorination of m-Tolylacetic Acid

The most established and widely employed method for the industrial and laboratory-scale synthesis of m-tolylacetyl chloride is the chlorination of its corresponding carboxylic acid, m-tolylacetic acid.[1] This transformation can be achieved using several chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is a cost-effective and efficient reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture.

Mechanism: The reaction is believed to proceed through an SNi (internal nucleophilic substitution) mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride to form an unstable chlorosulfite intermediate. This is followed by an intramolecular attack of the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl.

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add m-tolylacetic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (1.5-2.0 equivalents) at room temperature.

-

The reaction mixture is then heated to reflux (approximately 79 °C) for 1-3 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude m-tolylacetyl chloride can be purified by fractional distillation under reduced pressure to yield a product with high purity.

Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and more selective chlorinating agent compared to thionyl chloride. It is often preferred for substrates that are sensitive to the higher temperatures and harsher conditions associated with thionyl chloride. The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous.[1]

Mechanism: The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. The carboxylic acid then reacts with the Vilsmeier reagent to form a reactive intermediate, which is subsequently attacked by a chloride ion to yield the acyl chloride.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-tolylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred solution.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to afford the crude m-tolylacetyl chloride, which can be used directly or purified by vacuum distillation.

Comparative Analysis of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |

| Reaction Conditions | Typically requires heating/reflux | Often proceeds at room temperature | Can be exothermic, often done at room temp |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |

| Work-up | Distillation to remove excess reagent | Evaporation of volatile byproducts | More complex due to liquid byproduct |

| Selectivity | Less selective, can affect sensitive groups | Milder and more selective | Can lead to side reactions |

| Cost | Relatively inexpensive | More expensive | Moderate cost |

| Typical Yield | 96.2 - 97.0%[2] | Generally high | Variable |

| Purity of Crude Product | High after distillation[2] | Generally high | May require more rigorous purification |

Synthesis of the Precursor: m-Tolylacetic Acid

The availability and purity of m-tolylacetic acid are critical for the efficient synthesis of m-tolylacetyl chloride. Several synthetic routes to this precursor are available, starting from readily accessible materials.

Catalytic Oxidation of m-Xylene

The direct oxidation of the methyl group of m-xylene to a carboxylic acid is an industrially viable route. This process typically employs a metal catalyst, such as cobalt or manganese salts, in the presence of a bromide source.

Reaction Scheme:

Figure 1. Oxidation of m-xylene to m-toluic acid.

General Procedure: m-Xylene is oxidized with air or oxygen at elevated temperatures and pressures in the presence of a cobalt-manganese-bromide catalyst system. The reaction proceeds through a radical mechanism, ultimately yielding m-toluic acid.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids. Starting from m-methylacetophenone, this reaction can yield m-tolylacetic acid.

Mechanism: The reaction involves the initial formation of a thioamide from the ketone, sulfur, and an amine (typically morpholine). This thioamide is then hydrolyzed to the carboxylic acid.

Experimental Protocol:

-

A mixture of m-methylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (2 equivalents) is refluxed for several hours.

-

The resulting thioamide intermediate is isolated and then hydrolyzed with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to yield m-tolylacetic acid.

From m-Tolylacetonitrile

The hydrolysis of m-tolylacetonitrile offers a straightforward route to m-tolylacetic acid. The nitrile can be prepared from m-methylbenzyl chloride via nucleophilic substitution with a cyanide salt.

Reaction Scheme: ```dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; "m-Methylbenzyl Chloride" -> "m-Tolylacetonitrile" [label="NaCN"]; "m-Tolylacetonitrile" -> "m-Tolylacetic Acid" [label="H₃O⁺ or OH⁻, Δ"]; }

Figure 3. Catalytic cycle for palladium-catalyzed carbonylation.

Considerations: While conceptually attractive, the direct synthesis of acyl chlorides via carbonylation can be challenging due to the high reactivity of the product. The development of highly selective and robust catalysts is crucial for the viability of this approach.

Free-Radical Chlorination of m-Tolualdehyde

The conversion of aldehydes to acyl chlorides can be achieved through free-radical chlorination. This method avoids the need for a pre-formed carboxylic acid.

Mechanism: The reaction is typically initiated by UV light or a radical initiator, which generates chlorine radicals. [3][4]These radicals abstract the aldehydic hydrogen from m-tolualdehyde to form an acyl radical. The acyl radical then reacts with a chlorine molecule to yield m-tolylacetyl chloride and another chlorine radical, propagating the chain reaction. [3] Experimental Protocol (General):

-

m-Tolualdehyde is dissolved in an inert solvent (e.g., carbon tetrachloride).

-

The solution is heated to reflux while being irradiated with a UV lamp.

-

A stream of chlorine gas is bubbled through the solution.

-

The reaction progress is monitored by GC or ¹H NMR.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Chlorination of m-Tolualdehyde with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile reagent for various chlorination reactions, including the conversion of aldehydes to acyl chlorides, often under milder conditions than those required for free-radical chlorination with Cl₂. [5][6] Potential advantages:

-

Milder Conditions: The reaction can often be carried out at lower temperatures.

-

Safety: NCS is a solid and easier to handle than chlorine gas.

-

Selectivity: In some cases, NCS can offer better selectivity.

Plausible Reaction Pathway: The reaction can proceed through a radical mechanism, similar to that with Cl₂, or via an ionic pathway, depending on the reaction conditions and the presence of catalysts.

Emerging Technologies: Flow Chemistry and Electrochemical Synthesis

Modern synthetic methodologies are increasingly focusing on sustainable and safer processes. Flow chemistry and electrochemical synthesis represent promising avenues for the production of reactive intermediates like m-tolylacetyl chloride.

-

Flow Chemistry: Conducting the synthesis in a continuous flow reactor offers enhanced safety, better temperature control, and the potential for in-situ generation and immediate use of the acyl chloride, minimizing decomposition and handling of the hazardous intermediate. [7]* Electrochemical Synthesis: Electrochemical methods can provide a green alternative to traditional reagents. The electrochemical oxidation of a suitable precursor in the presence of a chloride source could potentially generate m-tolylacetyl chloride. This approach can reduce the use of hazardous reagents and minimize waste generation.

Safety and Handling

m-Tolylacetyl chloride is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing corrosive hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Spectroscopic Characterization

The structure of m-tolylacetyl chloride can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.0-7.3 ppm), the methylene protons (-CH₂-) as a singlet at approximately 4.15 ppm, and the methyl protons (-CH₃) as a singlet around 2.35 ppm. [1]* ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 170-180 ppm.

-

IR Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of an acyl chloride.

Conclusion

The synthesis of m-tolylacetyl chloride is a critical process for the production of numerous valuable chemical entities. While the traditional method of chlorinating m-tolylacetic acid with reagents like thionyl chloride and oxalyl chloride remains the most practical and widely used approach, a comprehensive understanding of alternative and emerging synthetic strategies is essential for the modern chemist. Direct carbonylation of m-methylbenzyl halides, free-radical chlorination of m-tolualdehyde, and the application of flow chemistry and electrochemical methods represent promising areas for future research and development. The choice of a particular synthetic route will ultimately depend on factors such as scale, cost, safety, and the specific requirements of the target application.

References

-

Synthesis technology of m-toluoyl chloride - Eureka | Patsnap. (URL: [Link])

-

Pd‐Catalyzed Synthesis of Arylacetyl Thioesters from Benzyl Chlorides and Thioformates. (URL: [Link])

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])

- CN105330535A - Synthesis technology of m-toluoyl chloride - Google P

-

Substrate Scope of Benzyl Chlorides. Reaction conditions - ResearchGate. (URL: [Link])

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. (URL: [Link])

-

Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage - PMC - NIH. (URL: [Link])

-

[Rh(III)(Cp*)]-catalyzed cascade arylation and chlorination of α-diazocarbonyl compounds with arylboronic acids and N-chlorosuccinimide for facile synthesis of α-aryl-α-chloro carbonyl compounds - PubMed. (URL: [Link])

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. (URL: [Link])

-

Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents - AIR Unimi. (URL: [Link])

-

Preparation of rhodium chloride and its catalytic performance - ResearchGate. (URL: [Link])

-

Acetic Acid from the Carbonylation of Chloride Methane Over Rhodium Based Catalysts. (URL: [Link])

-

(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (URL: [Link])

-

free-radical halogenation - Wikipedia. (URL: [Link])

-

Free Radical Substitution - A level Chemistry Revision Notes - Save My Exams. (URL: [Link])

-

Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute. (URL: [Link])

-

Flow Chemistry Discoveries Advance Continuous Processing - Pharmaceutical Technology. (URL: [Link])

- Preparation of acid chlorides - P

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes & Protocols: m-Tolylacetyl Chloride in Pharmaceutical Intermediate Synthesis

Introduction: The Role of m-Tolylacetyl Chloride as a Strategic Building Block

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate viability of a drug candidate. m-Tolylacetyl chloride (CAS No: 13910-79-7), a derivative of phenylacetic acid, emerges as a highly valuable and reactive building block.[1][2] Its utility is rooted in the dual reactivity conferred by the acyl chloride group and the structural scaffold of the tolyl moiety.

The primary function of m-tolylacetyl chloride is to act as a potent acylating agent, enabling the facile introduction of the m-tolylacetyl group into a wide array of nucleophiles, including amines, alcohols, and aromatic rings.[3] This capability is fundamental to the construction of amides, esters, and aryl ketones—scaffolds that are pervasive in medicinal chemistry. The methyl group on the aromatic ring can also influence the molecule's lipophilicity and steric profile, which can be fine-tuned to modulate interactions with biological targets.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of m-tolylacetyl chloride for the synthesis of key pharmaceutical intermediates.

Core Reactivity and Mechanistic Insights

The synthetic power of m-tolylacetyl chloride originates from the high electrophilicity of its carbonyl carbon. This reactivity is driven by the potent electron-withdrawing effects of the adjacent chlorine and oxygen atoms, making it an excellent substrate for Nucleophilic Acyl Substitution .[3] This is the foundational mechanism for its reactions with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.